4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid
Overview
Description
4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid is a useful research compound. Its molecular formula is C12H10N2O4S and its molecular weight is 278.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3792. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Screening of Derivatives :A study by El-Gaby et al. (2018) explored the synthesis of derivatives containing the 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamide moiety. These compounds, formed through diazotization and coupling processes, showed potential antimicrobial activity, indicating their relevance in biomedical research and pharmaceutical applications (El-Gaby et al., 2018).
Corrosion Inhibition Properties :Research by Bedair et al. (2022) focused on azo derivatives, including 4-((4-hydroxyphenyl)diazenyl)benzenesulfonic acid, for their use as corrosion inhibitors in mild steel. This highlights the compound's industrial significance, particularly in metal preservation and maintenance (Bedair et al., 2022).
Catalytic Activity in Biofuel Synthesis :Zhong et al. (2019) investigated the use of hydrophobic sulfonic acid-functionalized biochar as a catalyst, utilizing a method involving 4-aminobenzenesulfonic acid. This research emphasizes the potential of such compounds in enhancing biofuel production, contributing to sustainable energy solutions (Zhong et al., 2019).
pH Indicator Development :A derivative of 4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid was synthesized and evaluated for its potential as a pH indicator by Guimarães et al. (2016). Their findings suggest its applicability in chemical sensing, providing a low-cost solution for pH measurement (Guimarães et al., 2016).
Lyotropic Liquid Crystals for Optical Devices :Giles et al. (2020) explored azobenzene-based lyotropic liquid crystals for their light-responsive properties. The study's findings indicate potential applications in developing optical devices, enhancing technologies in displays and sensors (Giles et al., 2020).
Biodegradation of Azo Dyes :Research by Paszczynski et al. (1992) delved into the mineralization of sulfonated azo dyes, including derivatives of 4-aminobenzenesulfonic acid, by specific microorganisms. This study is significant in environmental science, particularly in the bioremediation of dye pollutants (Paszczynski et al., 1992).
- under solar light and UV irradiation. Their findings underscore the compound's role in environmental remediation, particularly in treating dye-contaminated water bodies (Khanmohammadi & Rezaeian, 2015).
Dye-Intercalated Layered Double Hydroxides for Coating Applications :A study by Tang et al. (2011) focused on the intercalation of Acid Yellow 49 dye, a derivative of this compound, into layered double hydroxides. This work is pertinent in materials science, especially in developing advanced coating materials with improved thermal stability and light fastness (Tang, Feng, & Li, 2011).
Catalysis in Polymerization Processes :Research by Skupov et al. (2007) discussed the use of palladium aryl sulfonate phosphine catalysts, incorporating this compound, for copolymerization of acrylates with ethene. This highlights the compound's relevance in polymer science, contributing to the development of new polymeric materials (Skupov et al., 2007).
Synthesis and Characterization of Metal Complexes :A study by Hanafy et al. (2013) synthesized and characterized metal complexes of a sulfonamide derivative of this compound. The significance of this work lies in its potential application in catalysis and material science, offering insights into the interaction of such compounds with various metals (Hanafy et al., 2013).
Mechanism of Action
Target of Action
It’s known that azo compounds, such as this one, often interact with various biological targets due to their ability to form covalent bonds with biological molecules .
Mode of Action
It’s known that azo compounds can be reduced by sodium dithionite (sodium hydrosulfite), cleaving the n-n bond to yield two primary amines . This suggests that the compound may undergo similar reactions in biological systems, potentially leading to the formation of new compounds with distinct biological activities.
Result of Action
It has been studied for its potential as a corrosion inhibitor, particularly for mild steel in hydrochloric acid environments. The compound’s adsorption properties suggest it can form a protective layer on metal surfaces, significantly reducing the rate of corrosion.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid. For instance, the compound’s storage temperature is recommended to be at refrigerator levels . This suggests that temperature could affect the stability of the compound. Furthermore, the compound’s efficacy as a corrosion inhibitor suggests that it may be particularly effective in acidic environments.
Properties
IUPAC Name |
4-[(4-hydroxyphenyl)diazenyl]benzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c15-11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)19(16,17)18/h1-8,15H,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYMBHPFLJWLJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501222303 | |
Record name | 4-[2-(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501222303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2918-83-4 | |
Record name | 4-[2-(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2918-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Hydroxyazobenzene-4-sulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002918834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC3792 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3792 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-[2-(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501222303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-hydroxyazobenzene-4-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.961 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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